molecular formula C21H24ClN5O B10916353 [4-(3-chlorophenyl)piperazin-1-yl](1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone

[4-(3-chlorophenyl)piperazin-1-yl](1-ethyl-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone

Cat. No.: B10916353
M. Wt: 397.9 g/mol
InChI Key: WDICRXSESOZQFY-UHFFFAOYSA-N
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Description

The compound 4-(3-CHLOROPHENYL)PIPERAZINOMETHANONE is a complex organic molecule that features a combination of a piperazine ring, a chlorophenyl group, and a pyrazolopyridine scaffold

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-CHLOROPHENYL)PIPERAZINOMETHANONE typically involves multiple steps:

    Formation of the Pyrazolopyridine Core: This can be achieved through the cyclization of appropriate precursors such as hydrazines and pyridine derivatives under acidic or basic conditions.

    Attachment of the Piperazine Ring: The piperazine moiety is introduced via nucleophilic substitution reactions, often using piperazine and a suitable leaving group on the pyrazolopyridine core.

    Introduction of the Chlorophenyl Group: This step involves the coupling of the chlorophenyl group to the piperazine ring, which can be facilitated by palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

4-(3-CHLOROPHENYL)PIPERAZINOMETHANONE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halides (e.g., NaCl, KBr) and catalysts such as palladium on carbon (Pd/C) are typical.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various functional groups like alkyl or aryl groups.

Scientific Research Applications

4-(3-CHLOROPHENYL)PIPERAZINOMETHANONE: has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its interactions with biological macromolecules, including proteins and nucleic acids.

    Medicine: It is investigated for its potential therapeutic effects, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of 4-(3-CHLOROPHENYL)PIPERAZINOMETHANONE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. This interaction can trigger downstream signaling pathways that lead to the desired biological effect, such as cell proliferation inhibition or apoptosis induction.

Comparison with Similar Compounds

4-(3-CHLOROPHENYL)PIPERAZINOMETHANONE: can be compared with other similar compounds, such as:

    Pyrazolopyrimidine Derivatives: These compounds share a similar core structure but differ in their substituents, leading to variations in their biological activity and specificity.

    Indole Derivatives: Indole-based compounds also exhibit diverse biological activities and are used in various therapeutic applications.

    Benzodiazepine Derivatives: These compounds, like the piperazine ring in the target compound, are known for their effects on the central nervous system.

The uniqueness of 4-(3-CHLOROPHENYL)PIPERAZINOMETHANONE lies in its specific combination of functional groups and its potential to interact with multiple biological targets, making it a versatile candidate for drug development and other applications.

Properties

Molecular Formula

C21H24ClN5O

Molecular Weight

397.9 g/mol

IUPAC Name

[4-(3-chlorophenyl)piperazin-1-yl]-(1-ethyl-3,6-dimethylpyrazolo[3,4-b]pyridin-4-yl)methanone

InChI

InChI=1S/C21H24ClN5O/c1-4-27-20-19(15(3)24-27)18(12-14(2)23-20)21(28)26-10-8-25(9-11-26)17-7-5-6-16(22)13-17/h5-7,12-13H,4,8-11H2,1-3H3

InChI Key

WDICRXSESOZQFY-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=NC(=CC(=C2C(=N1)C)C(=O)N3CCN(CC3)C4=CC(=CC=C4)Cl)C

Origin of Product

United States

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